molecular formula C6H11N3O B14307208 1-Azido-1-prop-2-enoxypropane CAS No. 111209-39-3

1-Azido-1-prop-2-enoxypropane

Cat. No.: B14307208
CAS No.: 111209-39-3
M. Wt: 141.17 g/mol
InChI Key: NHHVKLXFVOQMPN-UHFFFAOYSA-N
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Description

1-Azido-1-prop-2-enoxypropane is an organoazide compound characterized by an azido (-N₃) group and a prop-2-enoxy (allyl ether) moiety. The allyl ether group may enhance solubility in organic solvents and influence thermal stability compared to linear ether analogs. Further research is required to fully elucidate its synthesis pathways and industrial relevance.

Properties

CAS No.

111209-39-3

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-azido-1-prop-2-enoxypropane

InChI

InChI=1S/C6H11N3O/c1-3-5-10-6(4-2)8-9-7/h3,6H,1,4-5H2,2H3

InChI Key

NHHVKLXFVOQMPN-UHFFFAOYSA-N

Canonical SMILES

CCC(N=[N+]=[N-])OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azido-1-prop-2-enoxypropane typically involves the reaction of an appropriate alcohol with sodium azide (NaN3) under suitable conditions. One common method is the substitution of alkyl halides with inorganic azides. For instance, the reaction of 1-chloro-1-prop-2-enoxypropane with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) can yield 1-Azido-1-prop-2-enoxypropane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Azido-1-prop-2-enoxypropane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and catalysts for cycloaddition reactions. Major products formed from these reactions include primary amines and triazoles.

Mechanism of Action

The mechanism of action of 1-Azido-1-prop-2-enoxypropane primarily involves its reactivity as an azide. The azido group can act as a nucleophile, participating in substitution and cycloaddition reactions. In biological systems, azides can be used to label biomolecules through click chemistry, enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Azido-1-prop-2-enoxypropane with structurally related compounds, focusing on molecular properties and functional group reactivity. Data is derived from analogs documented in synthesis and safety databases .

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Hypothesized Reactivity/Applications
1-Azido-1-prop-2-enoxypropane C₆H₁₁N₃O ~153.18* Not Available Azido, Allyl Ether Click chemistry, polymer modification
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane C₇H₁₅N₃O₃ 189.21 74654-06-1 Azido, Polyether Chain Solubilizing agent, drug delivery systems
2-(2-Fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₄FN 167.22 160358-03-2 Fluorophenyl, Primary Amine Pharmaceutical intermediate, bioactivity studies
1-(1-Isobutoxyethoxy)-2-methylpropane C₁₀H₂₂O₂ 174.28 5669-09-0 Branched Ether Solvent, surfactant formulations
2-(Dodecylamino)-2-methylpropanal Oxime C₁₆H₃₄N₂O ~282.46* Not Available Long Alkyl Chain, Oxime Corrosion inhibition, metal chelation

Molecular weights marked with () are estimated based on formula.

Key Observations:

Azido Group Reactivity: 1-Azido-1-prop-2-enoxypropane and 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane share the azido group, but the latter’s polyether chain may reduce explosive risk compared to allyl ether derivatives . The allyl ether in 1-Azido-1-prop-2-enoxypropane could facilitate radical-initiated polymerization, unlike the fluorophenyl or amine groups in other analogs.

Oximes (e.g., 2-(Dodecylamino)-2-methylpropanal Oxime): Demonstrate metal-binding properties, relevant in industrial chemistry.

Molecular Weight and Solubility :

  • Compounds with branched ethers (e.g., 1-(1-Isobutoxyethoxy)-2-methylpropane) show higher hydrophobicity (MW 174.28) compared to azido-polyether derivatives (MW 189.21), impacting their use in aqueous vs. organic phases.

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